Lipophilicity Advantage Over 6-Hydroxy and Unsubstituted Esters
Methyl 6-methoxypyrimidine-4-carboxylate exhibits a predicted logP (XLogP3) of 0.68‑0.70, placing it in a balanced lipophilicity window. By contrast, methyl 6-hydroxypyrimidine-4-carboxylate is substantially more polar (logP ≈ –0.44), and the parent methyl pyrimidine-4-carboxylate sits at logP ≈ –0.27 . The methoxy group thus provides a 0.95‑1.14 logP unit increase over the 6‑hydroxy congener and a ≈0.95 logP unit increase over the unsubstituted ester, while remaining less lipophilic than the 6‑chloro derivative (logP ≈ 0.92) .
| Evidence Dimension | Calculated logP (XLogP3 / ACD/LogP) |
|---|---|
| Target Compound Data | logP = 0.68‑0.70 (2 independent sources) |
| Comparator Or Baseline | Methyl 6-hydroxypyrimidine-4-carboxylate logP = –0.44; Methyl pyrimidine-4-carboxylate logP = –0.27; Methyl 6-chloropyrimidine-4-carboxylate logP = 0.92 |
| Quantified Difference | ΔlogP = +1.12 (vs 6‑OH ester); ΔlogP = +0.95 (vs parent ester); ΔlogP = –0.22 (vs 6‑Cl ester) |
| Conditions | Computed logP values using fragment‑based or atom‑based methods (XLogP3/ACD); not experimentally determined |
Why This Matters
The intermediate logP of the target compound avoids the excessive hydrophilicity of the 6‑OH and parent esters that limits membrane ingress, while circumventing the high lipophilicity of the 6‑Cl analogue that can promote CYP‑mediated oxidation and hERG binding.
